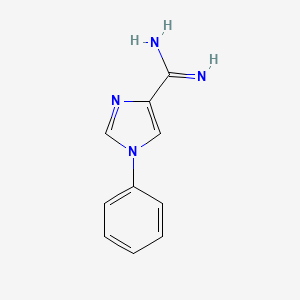

1-Phenyl-1H-imidazole-4-carboximidamide

Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical and Biological Research

The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms. This fundamental scaffold is a cornerstone in both chemical synthesis and biological systems, contributing to a wide array of functions and applications. More than 85% of all biologically active compounds are or contain a heterocycle, with nitrogen heterocycles being particularly prominent. rsc.org

The journey of imidazole chemistry began in the 19th century. Although various imidazole derivatives were known since the 1840s, the parent compound, imidazole, was first synthesized by German chemist Heinrich Debus in 1858. nih.gov His method involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). While this synthesis had relatively low yields, it is still utilized for creating C-substituted imidazoles. nih.gov The discovery of imidazole opened up a vast field of research, leading to the identification of its presence in numerous biologically crucial molecules and prompting the development of a myriad of synthetic methodologies.

The imidazole nucleus is a key structural feature in a multitude of natural and synthetic bioactive compounds. rsc.org Its presence is integral to the function of essential biological molecules such as the amino acid histidine, which plays a vital role in enzyme catalysis and intracellular buffering, and purines, which are fundamental components of nucleic acids like DNA. nih.govnih.gov

In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. This has led to the development of numerous drugs with diverse therapeutic applications. drughunter.com The imidazole ring's unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions are key to its role as a versatile pharmacophore. drughunter.com

Table 1: Examples of Imidazole-Containing Bioactive Molecules

| Compound Category | Example(s) | Biological Significance |

| Natural Products | Histidine, Histamine, Biotin | Essential amino acid, neurotransmitter, vitamin |

| Anticancer Agents | Dacarbazine, Temozolomide | Treatment of melanoma and brain tumors rsc.org |

| Antifungal Agents | Clotrimazole, Ketoconazole | Treatment of fungal infections nih.gov |

| Antihypertensive Agents | Losartan | Treatment of high blood pressure |

| Anti-parasitic Agents | Metronidazole | Treatment of parasitic infections |

| Anti-inflammatory Agents | - | Inhibition of enzymes like COX-2 nih.gov |

The diverse applications of imidazole derivatives continue to expand, with ongoing research exploring their potential as antimicrobial, antiviral, and antitubercular agents, among others. nih.govnih.gov

Rationale for Investigating 1-Phenyl-1H-imidazole-4-carboximidamide

The specific focus on this compound stems from its distinct structural attributes and the potential for novel biological activities arising from the combination of its constituent parts.

The structure of this compound is characterized by the attachment of a phenyl group at the 1-position and a carboximidamide group at the 4-position of the imidazole ring.

Phenyl Group: The presence of the phenyl group introduces a significant hydrophobic region to the molecule. This can lead to van der Waals and hydrophobic interactions with biological targets. hama-univ.edu.sy The phenyl ring can also influence the electronic properties of the imidazole ring and participate in π-π stacking interactions. nih.gov

Imidazole Core: The imidazole ring itself is capable of a variety of interactions. It can act as a hydrogen bond donor and acceptor, and its nitrogen atoms can coordinate with metal ions. drughunter.comhama-univ.edu.sy

Carboximidamide Group: The carboximidamide (amidine) group is a key feature of this molecule. It is a strong base and can exist as a protonated cation under physiological conditions. This allows for strong ionic interactions and hydrogen bonding with biological targets. The carboximidamide group is considered a bioisostere of the carboxylic acid and carboxamide groups, meaning it has similar spatial and electronic properties and can be used to modulate a molecule's physicochemical and pharmacological profile. drughunter.comnih.gov This strategic replacement can enhance metabolic stability, improve potency, and alter selectivity. drughunter.com The carboximidamide functional group can participate in various bonding forces, including hydrogen bonding and ionic bonding. hama-univ.edu.sy

The combination of these structural elements suggests that this compound has the potential for a complex and specific set of molecular interactions, making it an intriguing candidate for biological investigation.

While direct research on this compound is limited, studies on related imidazole carboxamide and other heterocyclic carboximidamide derivatives point to several promising areas of investigation:

Anticancer Activity: Heterocyclic carboxamides and sulfonyl-carboximidamides have been synthesized and evaluated for their antitumor properties. nih.govnih.gov For instance, certain heterocyclic sulfonyl-carboximidamides have shown inhibitory activity against various cancer cell lines. nih.gov Research into benzimidazole-4-carboxamide derivatives has identified potent inhibitors of PARP-1, an enzyme involved in DNA repair, which is a key target in cancer therapy. nih.gov

Antimicrobial Activity: The imidazole scaffold is known for its antimicrobial properties. nih.gov The addition of a carboximidamide group could potentially enhance this activity. Studies on heterocyclic sulfonyl-carboximidamides have shown weak antibacterial and tuberculostatic activities. nih.gov

Enzyme Inhibition: The ability of the imidazole ring and the carboximidamide group to interact with active sites of enzymes makes these derivatives potential enzyme inhibitors. For example, phenyl-imidazole derivatives have been studied as inhibitors of indoleamine 2,3-dioxygenase (IDO), a therapeutic target for cancer and other diseases. nih.gov

The investigation into this compound and its derivatives is a logical progression in the field of medicinal chemistry, building upon the established significance of the imidazole scaffold and exploring the unique contributions of the carboximidamide functional group.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-phenylimidazole-4-carboximidamide |

InChI |

InChI=1S/C10H10N4/c11-10(12)9-6-14(7-13-9)8-4-2-1-3-5-8/h1-7H,(H3,11,12) |

InChI Key |

BGAUQBQDOPCKHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1-Phenyl-1H-imidazole-4-carboximidamide and Related Analogues

The synthesis of highly substituted imidazoles, including N-phenyl derivatives, has been significantly advanced through the advent of multicomponent reactions. These reactions allow for the assembly of complex products from simple starting materials in a single step, which is highly efficient.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, offering high atom economy and procedural simplicity for creating molecular diversity. tandfonline.comingentaconnect.com For the synthesis of 1-substituted imidazoles, four-component reactions are particularly relevant.

One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, are at the forefront of efficient organic synthesis. tandfonline.com The most common approach for synthesizing 1,2,4,5-tetrasubstituted imidazoles involves the condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine (such as aniline (B41778) to install the 1-phenyl group), and an ammonium (B1175870) salt (typically ammonium acetate (B1210297) as the nitrogen source for the imidazole (B134444) ring). rsc.orgrsc.org

These reactions are often catalyzed to proceed efficiently. A variety of catalysts have been employed to promote this transformation, ranging from acidic catalysts to organocatalysts. rsc.orgrsc.org For instance, trityl chloride has been demonstrated as an effective neutral organocatalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, proceeding via the in situ generation of a trityl carbocation. rsc.org Similarly, fluoroboric acid adsorbed on silica (B1680970) (HBF₄–SiO₂) has proven to be a standout catalyst for both three- and four-component imidazole syntheses. rsc.org

The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction. The table below summarizes various one-pot strategies for the synthesis of 1-substituted imidazole analogues.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Trityl Chloride (10 mol%) | Benzil, Aldehyde, Primary Amine, NH₄OAc | 90 °C, Solvent-free | High to excellent | rsc.org |

| HBF₄–SiO₂ | 1,2-Diketone, Aldehyde, Amine, NH₄OAc | Varies | High | rsc.org |

| Triethylammonium Acetate (TEAA) | Benzil, Aldehyde, Benzylamine, NH₄OAc | 120 °C | Not specified | tandfonline.com |

| Erbium Triflate | α-Azido Chalcones, Aryl Aldehydes, Anilines | Not specified | Excellent | organic-chemistry.org |

| Benzoic Acid | Vinyl Azides, Aromatic Aldehydes, Aromatic Amines | Metal-free | Not specified | organic-chemistry.org |

This table presents examples of one-pot syntheses for N-substituted imidazoles, which are structural analogues of the target compound.

Green Chemistry Principles in Imidazole Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles. nih.govnih.gov This includes the use of safer solvents, renewable starting materials, and energy-efficient methods.

The development of recoverable and reusable catalysts is a cornerstone of green chemistry. Nanocatalysts, in particular, offer high surface area and reactivity, and can often be easily separated from the reaction mixture.

For imidazole synthesis, several innovative catalytic systems have been reported:

Magnetic Nanoparticles : Iron ferrite (B1171679) nanoparticles coated with silica and functionalized with a bipyridinium moiety (Fe₃O₄@SiO₂/BNC) have been used as a recyclable catalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. mdpi.com Similarly, cobalt ferrite nanoparticles modified with tungstic acid (CoFe₂O₄@SiO₂@(-CH₂)₃OWO₃H NPs) serve as a stable and efficient solid acid catalyst for preparing trisubstituted imidazoles under ultrasound irradiation. mdpi.com

Dendrimer-Supported Catalysts : Nano-silica functionalized with a dendritic polymer supporting heteropoly acids (Dendrimer-PWAⁿ) has been used as a reusable catalyst in the ultrasound-assisted synthesis of substituted imidazoles, providing excellent yields. mdpi.com

Ionic Liquids : Imidazole-based ionic liquids can themselves act as catalysts and green solvents, promoting reactions with high efficiency and simple work-up procedures. tandfonline.com They have been used to catalyze the synthesis of 2-aryl benzimidazoles under ultrasonic conditions. mdpi.com

| Catalyst Type | Specific Catalyst | Application | Key Advantages | Reference |

| Magnetic Nanocatalyst | Fe₃O₄@SiO₂/BNC | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Reusable, solvent-free conditions | mdpi.com |

| Magnetic Nanocatalyst | CoFe₂O₄@SiO₂@(-CH₂)₃OWO₃H NPs | Synthesis of 2,4,5-trisubstituted imidazoles | High yields, short reaction times (ultrasound) | mdpi.com |

| Dendrimer-Supported Catalyst | Dendrimer-PWAⁿ | Synthesis of tri- and tetrasubstituted imidazoles | Reusable, excellent yields (ultrasound) | mdpi.com |

| Ionic Liquid | Imidazole-based ILs | Synthesis of 2-aryl benzimidazoles | Green solvent, short reaction times (ultrasound) | mdpi.com |

This table showcases various environmentally benign catalysts used in the synthesis of imidazole derivatives.

Eliminating volatile organic solvents is a key goal of green chemistry. Many modern protocols for imidazole synthesis are performed under solvent-free or "neat" conditions, often requiring only thermal energy to drive the reaction. asianpubs.org These methods reduce waste, simplify purification, and lower costs. asianpubs.org

For example, the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles using trityl chloride as a catalyst is effectively conducted by heating the mixture of reactants at 90 °C without any solvent. rsc.org Another approach involves the one-pot condensation of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free heating to produce 1,2,4-trisubstituted imidazoles in very good yields. organic-chemistry.org

The use of alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. mdpi.comnih.gov

Microwave-Assisted Synthesis : The Radziszewski four-component reaction has been optimized using a microwave-assisted protocol to generate a library of imidazoles. nih.gov This method allows for the rapid synthesis of mono-, di-, tri-, and tetrasubstituted imidazoles. nih.gov Microwave heating has also been used in the solventless synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine. organic-chemistry.org

Ultrasound-Assisted Synthesis (Sonochemistry) : Sonochemistry has emerged as a valuable green technique for synthesizing imidazole derivatives. mdpi.com The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been achieved in high yields and significantly reduced reaction times (e.g., 8-20 minutes) using nanocatalysts under ultrasonic irradiation. mdpi.com For instance, using Zr(acac)₄ as a catalyst with ultrasound, reactions that took 3 hours under reflux conditions were completed in 20-50 minutes with improved yields. mdpi.com

Cross-Coupling Strategies for Phenyl-Imidazole Construction

The formation of the bond between the phenyl group and the imidazole ring is a critical step in the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of a 1-phenyl-imidazole scaffold, this could involve the reaction of a phenylboronic acid with a halo-imidazole or vice-versa.

Research has demonstrated the efficacy of Suzuki-Miyaura coupling for creating aryl-heteroaryl bonds. For instance, the coupling of various aryl halides with unprotected haloimidazoles has been achieved under relatively mild conditions, offering a direct route to a wide array of functionalized imidazole derivatives. sigmaaldrich.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For example, palladium complexes with imidazole-based ligands have been developed and shown to be effective catalysts for Suzuki-Miyaura coupling under mild, aerobic conditions. organic-chemistry.org

A plausible synthetic route to a precursor of this compound could involve the Suzuki-Miyaura coupling of phenylboronic acid with a 4-halo-1H-imidazole derivative, such as 4-bromo-1H-imidazole-4-carbonitrile. The subsequent conversion of the nitrile group would lead to the desired product.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| Phenylboronic acid | 4-Bromo-1H-imidazole-4-carbonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-Phenyl-1H-imidazole-4-carbonitrile |

| 1-Iodo-1H-imidazole-4-carbonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/Water | 1-Phenyl-1H-imidazole-4-carbonitrile |

This table represents a hypothetical application of the Suzuki-Miyaura reaction for the synthesis of a key intermediate.

Cyclization Reactions for Imidazole Ring Formation

The construction of the imidazole ring itself is another fundamental aspect of the synthesis. Various cyclization strategies have been developed to form this heterocyclic core from acyclic precursors. A common approach involves the reaction of a 1,2-dicarbonyl compound with an aldehyde, ammonia (B1221849), and a primary amine, known as the Radziszewski synthesis.

For the regioselective synthesis of 1,4-disubstituted imidazoles, a notable method involves the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene. The subsequent addition of an amine nucleophile leads to a transamination/cyclization cascade, yielding the 1,4-disubstituted imidazole with high regioselectivity. nih.gov This method is particularly versatile as it accommodates a wide range of steric and electronic variations on the amine component. nih.gov

Another powerful strategy involves the reaction of α-haloketones with amidines. While this typically yields 1,2,4-trisubstituted imidazoles, modifications can be made to control the substitution pattern. A general and efficient method for the synthesis of 4-phenyl-imidazole derivatives involves the reaction of α-bromo-ketones with formamide. nih.gov

Derivatization Strategies and Functionalization of the this compound Scaffold

Once the core structure of this compound is assembled, further modifications can be made to modulate its physicochemical and biological properties. These derivatizations can target the phenyl ring, the carboximidamide moiety, or involve the creation of more complex hybrid systems.

Modification of the Phenyl Substituent

The phenyl group of the scaffold offers a prime site for modification. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed to introduce various functional groups onto the phenyl ring. The position of substitution will be directed by the imidazole ring, which acts as an electron-withdrawing group, favoring meta-substitution.

Furthermore, palladium-catalyzed cross-coupling reactions can be utilized if a halo-substituted phenyl-imidazole is used as a starting material. For instance, a bromo- or iodo-phenyl group can undergo Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions to introduce a wide range of substituents. Studies on related phenyl-imidazole compounds have shown that modifications on the phenyl ring, such as the introduction of hydroxyl groups, can significantly impact their biological activity. nih.gov

Functionalization of the Carboximidamide Moiety

The carboximidamide group, -C(=NH)NH₂, is a key functional group that can be further derivatized. The primary amine of the amidine can react with various electrophiles. For example, acylation with acid chlorides or anhydrides would yield N-acylamidines. Reaction with isocyanates or isothiocyanates would lead to the corresponding urea (B33335) or thiourea (B124793) derivatives.

The synthesis of the carboximidamide group itself is a crucial step. A common method for preparing amidines is the Pinner reaction. organic-chemistry.orgwikipedia.org This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate salt (Pinner salt). Subsequent reaction of the Pinner salt with ammonia or an amine yields the desired amidine. wikipedia.org Therefore, the synthesis of 1-Phenyl-1H-imidazole-4-carbonitrile is a key step towards the final product.

| Precursor | Reagent 1 | Reagent 2 | Product | Reaction Type |

| 1-Phenyl-1H-imidazole-4-carbonitrile | Anhydrous HCl, Ethanol | Ammonia | This compound | Pinner Reaction |

| This compound | Acetyl chloride | Pyridine | N-Acetyl-1-phenyl-1H-imidazole-4-carboximidamide | Acylation |

| This compound | Phenyl isocyanate | Triethylamine (B128534) | N-(Phenylcarbamoyl)-1-phenyl-1H-imidazole-4-carboximidamide | Urea Formation |

This table illustrates potential derivatization reactions of the carboximidamide moiety.

Preparation of Hybrid Imidazole Systems

Hybrid molecules, which combine two or more pharmacophoric units, are a growing area of interest in medicinal chemistry. The this compound scaffold can serve as a building block for the synthesis of such hybrid systems.

For instance, the phenyl ring or the imidazole nitrogen can be functionalized with a linker that allows for conjugation to another bioactive molecule. Research has shown the synthesis of hybrid molecules where an imidazole core is linked to other heterocyclic systems like 1,3,4-thiadiazole. mdpi.com In a similar vein, the carboximidamide group could be used as a handle to attach other moieties. For example, condensation reactions with dicarbonyl compounds could lead to the formation of new heterocyclic rings fused to the imidazole. The synthesis of hybrid molecules often involves multi-step sequences and the use of coupling reagents to connect the different molecular fragments.

Mechanistic Investigations of Synthesis Reactions

The synthesis of this compound involves the construction of the substituted imidazole ring system followed by the formation of the carboximidamide group. Mechanistic investigations have focused on understanding the key transformations and the influence of various reaction parameters to optimize yield and purity.

Proposed Reaction Pathways

While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and commonly employed synthetic strategy involves a multi-step sequence. This typically begins with the formation of a 1-phenyl-1H-imidazole-4-carbonitrile intermediate, which is then converted to the target carboximidamide.

One established method for constructing the imidazole core is through the cycloaddition of an appropriate isocyanoacetate with an imidoyl chloride. mdpi.com For the synthesis of a 1-phenyl-1H-imidazole precursor, this would involve the reaction of an N-phenyl-substituted imidoyl chloride with an isocyanoacetate ester. The resulting ester can then be converted to a nitrile.

Formation of 1-Phenyl-1H-imidazole-4-carbonitrile: This intermediate can be synthesized through various heterocyclic chemistry routes. One potential method involves the cyclization of precursors that already contain the phenyl and nitrile functionalities.

Pinner Reaction to form the Carboximidamide: The 1-phenyl-1H-imidazole-4-carbonitrile is then subjected to the Pinner reaction. This involves:

Reaction with an alcohol (e.g., ethanol) and a strong acid (e.g., HCl) to form the corresponding ethyl imidate hydrochloride salt.

Subsequent ammonolysis of the isolated or in situ generated imidate salt to produce this compound.

A plausible mechanism for the Pinner reaction begins with the protonation of the nitrile nitrogen by a strong acid, which activates the nitrile carbon for nucleophilic attack by an alcohol. nih.gov The resulting intermediate undergoes proton transfer to yield the imidate salt. nih.gov In the second stage, nucleophilic attack by ammonia on the imidate carbon, followed by the elimination of the alcohol, furnishes the final amidine product.

Alternative pathways for amidine synthesis from nitriles include metal-catalyzed reactions. For instance, copper(I) chloride has been used to catalyze the addition of amines to nitriles. mdpi.comsciforum.net Lewis acids like zinc(II) compounds have also been shown to promote the nucleophilic addition of amines to nitriles to form amidines. rsc.org Another approach involves the conversion of nitriles to amidoximes, which are then catalytically hydrogenated to yield amidines. tandfonline.com

Role of Catalysts and Reaction Conditions

The efficiency and outcome of the synthesis of this compound are highly dependent on the catalysts and reaction conditions employed in the key steps.

For the Pinner Reaction:

The classic Pinner reaction relies on a strong acid catalyst, most commonly anhydrous hydrogen chloride gas bubbled through a solution of the nitrile in an anhydrous alcohol. wikipedia.orgresearchgate.net The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate imidate to an ester. wikipedia.org The reaction is typically carried out at low temperatures to prevent the thermodynamically unstable imidium chloride salt from decomposing. wikipedia.org

Lewis acids have also been explored as promoters for Pinner-type reactions. For example, trimethylsilyl (B98337) triflate has been used as a Lewis acid to facilitate the reaction between nitriles and alcohols. nih.gov

For Metal-Catalyzed Amidine Synthesis:

In metal-catalyzed routes for converting nitriles to amidines, the choice of catalyst and ligands is crucial. Copper(I) salts, such as CuCl, have been effectively used. mdpi.comsciforum.net The reaction often requires a base, like cesium carbonate (Cs₂CO₃), and a ligand, such as 2,2'-bipyridine, to facilitate the reaction. mdpi.comsciforum.net The reaction temperature is also a significant factor, with many of these reactions being conducted at elevated temperatures (e.g., 100 °C). mdpi.comsciforum.net The use of an oxygen atmosphere can also be beneficial in some copper-catalyzed systems. mdpi.com

The table below summarizes the catalysts and conditions for the key transformation of a nitrile to an amidine, which is the final step in the synthesis of this compound.

| Reaction Type | Catalyst | Reagents | Solvent | Temperature | Key Considerations |

| Pinner Reaction | HCl (gas) | Alcohol (e.g., Ethanol), Ammonia | Anhydrous Alcohol | Low Temperature | Strict anhydrous conditions are essential to prevent ester formation. wikipedia.org |

| Lewis Acid-Promoted Pinner Reaction | Trimethylsilyl triflate | Alcohol, Amine | Methylene Chloride | Varies | Offers an alternative to gaseous HCl. nih.gov |

| Copper-Catalyzed Amidation | CuCl | Amine, Cs₂CO₃, 2,2'-bipyridine | TFE | 100 °C | Proceeds under an oxygen atmosphere. mdpi.comsciforum.net |

| Zinc-Promoted Amidation | Zinc(II) species | Amine | Varies | Varies | The nature of the final product can be highly dependent on the specific reaction conditions. rsc.org |

Structural Characterization and Spectroscopic Analysis

Advanced Analytical Techniques for Purity and Identity Confirmation

Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound, thereby establishing its purity. For novel organic compounds, the experimentally determined mass percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values. A close agreement, typically within ±0.4%, is widely accepted as evidence of a compound's high purity. nih.gov

| Element | Calculated (%) | Found (%) (Hypothetical Example) |

|---|---|---|

| Carbon (C) | 64.15 | 64.02 |

| Hydrogen (H) | 5.92 | 5.98 |

| Nitrogen (N) | 29.93 | 29.85 |

Note: "Found (%)" values are hypothetical, representing typical results for a pure sample where experimental values are in close agreement with the calculated percentages.

Chromatographic techniques are indispensable for assessing the purity of compounds and for monitoring the progress of chemical reactions. Thin-layer chromatography (TLC) offers a rapid and cost-effective method for qualitative analysis, while high-performance liquid chromatography (HPLC) provides quantitative data on purity.

Thin-Layer Chromatography (TLC)

TLC is commonly used to determine the appropriate solvent system for purification by column chromatography and to quickly check for the presence of starting materials or byproducts. chemistryhall.com For phenyl-imidazole derivatives, the choice of eluent is critical. In studies of related 4-phenyl-imidazole compounds, a mobile phase of 20% methanol (B129727) in chloroform (B151607) has been utilized. nih.gov The polarity of the solvent system can be adjusted to achieve optimal separation, with more polar systems generally leading to higher retention factors (Rf) for polar compounds like those containing carboximidamide groups. For basic compounds that may interact strongly with the acidic silica (B1680970) gel stationary phase, a small amount of a basic additive like triethylamine (B128534) (Et₃N) can be added to the eluent to improve spot shape and mobility. chemistryhall.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for determining the purity of a compound and for its quantification. For imidazole-containing compounds, reverse-phase HPLC is a common method. A study on the separation of various imidazole (B134444) derivatives employed a C18 column with a mobile phase consisting of a mixture of methanol and a phosphate (B84403) buffer (e.g., 0.025 M KH₂PO₄) adjusted to an acidic pH. nih.gov The retention time of a specific compound is dependent on the exact conditions, including the mobile phase composition, flow rate, and column type. While specific HPLC data for 1-phenyl-1H-imidazole-4-carboximidamide is not available in the provided sources, the table below illustrates a hypothetical set of conditions and an expected result for a pure sample.

| Parameter | Condition/Value |

|---|---|

| Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Methanol : 0.025 M KH₂PO₄ (pH 3.2) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 254 nm |

| Retention Time (t_R) (Hypothetical) | ~4-6 min |

Note: The retention time is a hypothetical value and would need to be determined experimentally.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic properties and reactivity of molecules. For 1-Phenyl-1H-imidazole-4-carboximidamide, these calculations offer insights into the distribution of electrons and the energies of molecular orbitals, which are critical for predicting its chemical reactivity.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally signifies higher reactivity. irjweb.comirjweb.com

Table 1: Illustrative HOMO-LUMO Data for Related Imidazole (B134444) Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

This table provides examples from related compounds to illustrate the typical values obtained from quantum chemical calculations. The data for this compound would require specific computational analysis.

Molecular orbital theory provides a framework for understanding the bonding and electronic properties of molecules. The HOMO and LUMO are central to this theory's application in predicting reactivity. youtube.com In phenyl-imidazole derivatives, the HOMO is often distributed over the electron-rich imidazole ring and the phenyl group, while the LUMO may be similarly delocalized. The specific nature of these frontier orbitals determines the sites most susceptible to nucleophilic or electrophilic attack. The carboximidamide substituent, with its nitrogen atoms and double bond, would be expected to participate in the delocalized π-system, thereby affecting the shape and energy of the frontier molecular orbitals.

The imidazole ring is known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. researchgate.netresearchgate.netnih.gov For this compound, the imidazole ring itself has a fixed phenyl substituent at the N1 position. However, the carboximidamide group (-C(=NH)NH2) at the C4 position can also exhibit tautomerism.

Computational studies on similar imidazole systems can predict the relative stabilities of different tautomers. researchgate.net These calculations typically involve optimizing the geometry of each tautomer and comparing their total energies. The solvent environment can also play a crucial role in determining the predominant tautomeric form. For this compound, potential tautomers would involve different protonation states of the amidine nitrogens.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system, offering insights into its conformational flexibility and stability.

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the phenyl ring to the imidazole ring and the carboximidamide group to the imidazole ring. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Studies on other substituted phenyl-imidazoles have shown that the dihedral angle between the phenyl and imidazole rings is a key conformational parameter. nih.gov The stability of different conformations is influenced by steric hindrance and electronic interactions between the substituents.

From MD simulation trajectories, various structural descriptors can be calculated to characterize the molecule's average size, shape, and surface properties. These include:

Radius of Gyration (Rg): A measure of the molecule's compactness. Fluctuations in Rg over time can indicate conformational changes.

Solvent Accessible Surface Area (SASA): The surface area of the molecule that is accessible to a solvent. This is important for understanding interactions with the surrounding medium.

Polar Surface Area (PSA): The part of the SASA that arises from polar atoms (usually oxygen and nitrogen). PSA is a key descriptor for predicting a molecule's ability to form hydrogen bonds and its general pharmacokinetic properties.

While specific MD simulation data for this compound is not published, simulations on related imidazole-based compounds have been used to analyze their structural dynamics and interactions with biological targets. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione |

| 2-Phenyl-1H-imidazole |

| Imidazole |

Computational methods are instrumental in modern drug discovery, providing crucial insights into how a molecule might behave in a biological system before it is synthesized. This section explores the theoretical molecular docking, binding interactions, and pharmacokinetic profile of this compound.

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. The analysis of these docked poses reveals the specific interactions that stabilize the ligand-protein complex.

Binding Site Analysis and Interaction Modes (e.g., Hydrogen Bonds, Hydrophobic Interactions)

While specific docking studies for this compound are not available, the binding modes of its core structure can be inferred from studies on related phenyl-imidazole compounds. The phenyl-imidazole scaffold is a versatile pharmacophore known to engage in a variety of interactions.

Hydrophobic and Aromatic Interactions: The phenyl group is capable of forming significant hydrophobic and π-π stacking interactions with nonpolar and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. These interactions are a major driving force for binding and stabilizing ligand-target complexes. plos.org

Imidazole Ring Interactions: The imidazole ring itself is a key feature. Its electron-rich nature allows it to participate in various molecular interactions. nih.gov The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. Furthermore, the accessibility of the lone pair of electrons on the sp2 hybridized nitrogen can be crucial for inhibitory action, often by coordinating with a heme iron atom in enzymes like cytochrome P450s. researchgate.net

The most significant feature of this compound is the carboximidamide (amidine) group at the 4-position. This functional group is a strong base and is expected to dominate the interaction profile. It features:

Multiple Hydrogen Bond Donors: The -NH and -NH2 groups are potent hydrogen bond donors.

A Hydrogen Bond Acceptor: The imine nitrogen (=N) can act as a strong hydrogen bond acceptor.

Prediction of Binding Affinity (e.g., K_D, IC50 values through computational methods)

Binding affinity, often expressed as the dissociation constant (K_D) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between a ligand and its target. Computational methods can predict these values, guiding the selection of promising compounds. columbia.edunih.gov

No specific computationally predicted or experimentally determined binding affinities for this compound have been reported. However, analysis of structurally related imidazole and benzimidazole (B57391) derivatives reveals that this scaffold is capable of potent inhibition against various targets. The actual binding affinity is highly dependent on the specific protein target and the complementarity of the binding site to the ligand. Given the strong hydrogen bonding and potential ionic interaction capabilities of the carboximidamide group, it can be hypothesized that this compound could exhibit high binding affinity if the target pocket possesses appropriate hydrogen bond donors/acceptors and acidic residues.

To illustrate the potential range of activities for this class of compounds, the following table presents data for related molecules from various studies.

| Compound Class | Target | Binding Affinity/Activity | Source |

| Imidazole-based N-phenylbenzamide derivative (4e) | ABL1 Kinase | Binding Energy: -8.59 kcal/mol; Ki: 505.37 nM | nih.gov |

| Imidazole-based N-phenylbenzamide derivative (4f) | ABL1 Kinase | Binding Energy: -7.44 kcal/mol; Ki: 3.52 µM | nih.gov |

| Benzimidazole-4-carboxamide derivative (14p) | PARP-1 | IC50: 0.023 µM | nih.gov |

| Phenylpyrimidine-carboxamide derivative (15e) | c-Met Kinase | IC50 (MCF-7 cells): 0.02 µM | nih.gov |

| 2-(4-(methylsulfonyl) phenyl) benzimidazole (11b) | COX-2 | IC50: 0.10 µM | nih.govnih.gov |

This table shows data for structurally related compounds to provide context, not for this compound itself.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. scispace.com Evaluating ADME properties early in the drug discovery process is critical to reduce the likelihood of late-stage failures. nih.gov

Prediction of Pharmacokinetic Attributes

The pharmacokinetic profile of a compound describes how it is absorbed, distributed, metabolized, and excreted by the body. scispace.com For this compound, the strongly polar and basic carboximidamide group is expected to be the primary determinant of its ADME properties. This group would likely increase the compound's aqueous solubility, which is favorable for formulation. However, its high polarity might impede its ability to passively cross biological membranes, such as the intestinal wall or the blood-brain barrier, potentially leading to lower absorption after oral administration and limited distribution into the central nervous system.

Lipophilicity and Membrane Permeability Prediction

Lipophilicity (typically measured as logP) and membrane permeability are critical for oral absorption and distribution. The polar surface area (PSA), which is the sum of the surfaces of polar atoms in a molecule, is a common predictor of permeability.

While direct computational results for this compound are not in the search results, we can extrapolate its properties based on the simpler scaffold, 4-Phenyl-1H-imidazole. The addition of the carboximidamide group (-C(NH)NH2) would significantly increase polarity and hydrogen bonding capacity.

Predicted Physicochemical Properties:

| Property | 4-Phenyl-1H-imidazole (Reference) drugbank.com | This compound (Predicted Effect) |

|---|---|---|

| Molecular Weight ( g/mol ) | 144.17 | ~186.21 |

| logP (Lipophilicity) | 1.62 | Expected to be significantly lower (< 1.0) |

| Polar Surface Area (Ų) | 28.68 | Expected to be significantly higher (> 70) |

| Hydrogen Bond Donors | 1 | 3 |

| Hydrogen Bond Acceptors | 1 | 3 |

The predicted high Polar Surface Area and low lipophilicity suggest that the compound may have poor passive membrane permeability.

Drug-Likeness Scoring

Drug-likeness rules are guidelines used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. The most well-known is Lipinski's Rule of Five.

Based on the predicted properties, we can assess this compound against these rules:

Lipinski's Rule of Five Analysis:

| Rule | Threshold | Predicted Value for this compound | Pass/Fail |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | ~186.21 | Pass |

| logP | ≤ 5 | Expected to be < 1.0 | Pass |

| Hydrogen Bond Donors | ≤ 5 | 3 | Pass |

Based on this analysis, this compound does not violate Lipinski's Rule of Five. Other rules, like Veber's rule, consider the number of rotatable bonds (≤ 10) and the polar surface area (≤ 140 Ų). The compound is predicted to pass on rotatable bonds but may have a TPSA that is on the higher side for optimal permeability, though likely still within the acceptable range. This suggests that while the compound adheres to general drug-likeness filters, its high polarity remains a key characteristic to consider for its development. drugbank.com

Biological Activity and Mechanism of Action Studies in Vitro & Mechanistic

Evaluation of Anticancer Potential

The fight against cancer has spurred the investigation of diverse chemical structures for their ability to inhibit tumor growth. Derivatives of 1-phenyl-imidazole have emerged as a promising area of research in this field.

Several studies have highlighted the potential of imidazole-based compounds to inhibit key enzymes and receptors that are crucial for cancer cell proliferation and survival. While direct evidence for 1-Phenyl-1H-imidazole-4-carboximidamide is unavailable, related benzimidazole (B57391) derivatives have demonstrated inhibitory effects on Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. nih.govchemicalbook.com For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown significant EGFR kinase inhibition, with IC50 values comparable to the known inhibitor erlotinib. nih.gov

Glycogen synthase kinase-3β (GSK-3β) is another enzyme implicated in various diseases, including cancer. The inhibition of GSK-3β is a therapeutic strategy being explored for several disorders. mdpi.com Although specific studies on this compound are lacking, the broader class of imidazole-containing compounds has been investigated for kinase inhibition, suggesting a potential avenue for the anticancer activity of this family of molecules.

A critical aspect of anticancer drug discovery is the ability of a compound to interfere with the cell cycle and induce programmed cell death, or apoptosis, in cancer cells. Research on benzimidazole derivatives has shown that they can effectively arrest the cell cycle and trigger apoptosis in various cancer cell lines, including breast, ovarian, and lung cancer cells. nih.govchemicalbook.com These compounds have been observed to halt cell cycle progression, preventing cancer cells from dividing and proliferating. Furthermore, they can initiate the apoptotic cascade, leading to the self-destruction of malignant cells. This dual action of cell cycle arrest and apoptosis induction is a highly desirable characteristic for potential anticancer agents.

The interaction of small molecules with DNA can disrupt its structure and function, ultimately leading to cell death. This is a well-established mechanism for many anticancer drugs. Studies on 1,10-phenanthroline (B135089) derivatives, which share some structural similarities with imidazole (B134444) compounds, have explored their potential to bind to DNA, particularly to G-quadruplex structures found in telomeres. While direct studies on the DNA interaction of this compound are not available, research on a platinum(II) complex of 1-[(2-chlorophenyl)-diphenylmethyl]-1H-imidazole demonstrated its ability to interact with DNA, suggesting that the imidazole scaffold can be a component of DNA-targeting agents.

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that has gained significant attention as a therapeutic target in cancer immunotherapy. IDO helps tumors evade the immune system by creating an immunosuppressive microenvironment. The inhibition of IDO can restore the immune system's ability to attack cancer cells. Notably, 4-phenyl-imidazole (4-PI), a close structural analog of the core of the compound , has been identified as a noncompetitive inhibitor of IDO. It has been shown to bind to the heme iron at the active site of the enzyme. This finding suggests that derivatives of 1-phenyl-imidazole could potentially act as IDO inhibitors, representing a promising strategy for cancer treatment.

Assessment of Antimicrobial Properties

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Imidazole-containing compounds have a long history of use as antimicrobial drugs.

Various studies have demonstrated the antibacterial activity of imidazole derivatives against a range of pathogenic bacteria, including Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). For example, certain imidazole chloride ionic liquids have shown potent antibacterial effects against S. aureus, with their efficacy being related to the length of their side chains. Other research on phytochemicals has also highlighted the antimicrobial potential of various compounds against these common pathogens. While specific data for this compound is not available, the broad-spectrum antibacterial activity observed in other imidazole-based compounds suggests that it could also possess antimicrobial properties.

Lack of Publicly Available Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to generate a detailed scientific article on the compound This compound as per the requested outline.

The specific biological activities and mechanisms of action outlined for this particular molecule are not documented in the accessible literature. Searches for its antifungal, antiprotozoal, anti-inflammatory, and antiviral properties, including specific targets like COX-2 and mechanisms such as ROS production, did not yield results for this exact compound.

While research exists for the broader class of imidazole derivatives and related structures, the explicit instruction to focus solely on this compound prevents the inclusion of this more general data. The unique structural feature of the carboximidamide group at the 4-position of the 1-phenyl-1H-imidazole core is critical, and data for compounds with different substituents (e.g., carboxylic acid, carboxamide, carbaldehyde) cannot be accurately extrapolated to the target molecule.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict constraints of the provided subject and outline.

Compounds Mentioned in this Article:

As no article could be generated, there are no compounds to list.

Exploration of Antiviral Efficacy

Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Main Protease)

A study on asymmetric imidazole-4,5-dicarboxamide derivatives revealed their potential as SARS-CoV-2 main protease inhibitors. nih.gov In this research, a series of fourteen derivatives were synthesized and evaluated. The most potent compound, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, demonstrated significant inhibitory activity. nih.govmdpi.com

| Compound/Derivative Class | Target Enzyme | Key Findings |

| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 Main Protease | Inhibition of the enzyme was observed, with the most potent derivative showing an IC50 of 4.79 ± 1.37 μM. nih.govmdpi.com |

These findings suggest that the imidazole core is a viable starting point for designing inhibitors of the SARS-CoV-2 main protease. The interactions of these compounds within the enzyme's active site are believed to be crucial for their inhibitory effect.

Anti-Enteroviral Activity

Enteroviruses are a genus of viruses associated with a range of human diseases. drugbank.com The development of effective antiviral agents against these pathogens is an ongoing area of research. Phenyl-imidazole derivatives have shown promise in this regard.

A study focused on 2-substituent-1H-benzimidazole-4-carboxamide derivatives, which share the core imidazole-carboxamide structure, demonstrated significant activity against several enteroviruses. drugbank.com These compounds were tested against Coxsackie viruses A16, B3, B6, and Enterovirus 71. drugbank.com One of the most promising compounds from this series exhibited potent antiviral activity with a high selectivity index. drugbank.com

Another study on a novel 2-phenyl-benzimidazole derivative showed its efficacy against Enterovirus A71 (EV-A71). mdpi.com This compound was found to protect cells from the virus-induced pathogenic effects and reduced viral adsorption and penetration into host cells. mdpi.com

| Derivative Class | Target Virus | Key Findings |

| 2-substituent-1H-benzimidazole-4-carboxamide derivatives | Coxsackie viruses A16, B3, B6; Enterovirus 71 | Strong antiviral replication activities with low cytotoxicity were observed. drugbank.com |

| 2-Phenyl-benzimidazole derivative | Enterovirus A71 | Protected cells from cytopathogenicity with an EC50 of 3 µM and inhibited viral entry. mdpi.com |

These studies underscore the potential of the phenyl-imidazole scaffold in the development of anti-enteroviral agents. The mechanism of action appears to involve the inhibition of viral entry into host cells.

Receptor Binding and Modulation Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Phenyl-imidazole derivatives have been investigated for their ability to bind to and modulate the function of various receptors and enzymes.

Ligand-Receptor Interaction Profiling

While specific ligand-receptor interaction profiling for this compound is not documented, studies on more complex benzimidazole derivatives provide insight into the methodologies used. For instance, a multi-target ligand, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), was identified through structure-based virtual screening and was found to interact with aminergic G protein-coupled receptors (GPCRs). The primary interaction point for this class of compounds is often an electrostatic interaction with a conserved aspartate residue within the receptor's transmembrane domain.

Enzyme Inhibition Kinetics (e.g., Calmodulin-dependent Nitric Oxide Synthase)

The phenyl-imidazole moiety has been directly implicated in the inhibition of key cellular enzymes. A study on calmodulin-dependent nitric oxide synthase (NOS) from bovine brain and GH3 pituitary cells demonstrated that 1-phenylimidazole (B1212854) is a potent inhibitor of this enzyme. researchgate.net Nitric oxide is a critical signaling molecule involved in various physiological processes, and its production is catalyzed by NOS.

The inhibition of citrulline formation, a measure of NOS activity, was observed with a half-maximal inhibition (IC50) concentration of 25 µM for 1-phenylimidazole. researchgate.net The proposed mechanism suggests that phenylimidazoles act as a sixth coordination ligand to the heme iron of the enzyme, which in turn prevents the formation of the activated oxygen species necessary for citrulline production. researchgate.net

| Compound | Target Enzyme | IC50 | Proposed Mechanism of Action |

| 1-Phenylimidazole | Calmodulin-dependent Nitric Oxide Synthase | 25 µM | Acts as a sixth coordination ligand to the heme iron, preventing the formation of activated reduced oxygen species. researchgate.net |

This direct evidence of 1-phenylimidazole's activity on a key enzyme highlights a potential area of biological relevance for the broader class of 1-phenyl-imidazole derivatives, including this compound.

Structure Activity Relationship Sar and Rational Design

Systematic SAR Studies of 1-Phenyl-1H-imidazole-4-carboximidamide Analogues

Systematic investigations into the structure-activity relationships of this class of compounds have been crucial for understanding how molecular modifications translate into biological activity.

The biological efficacy of phenyl-imidazole derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and imidazole (B134444) rings. Studies on related scaffolds, such as benzimidazole-4-carboxamides, which share key structural elements, provide significant insights. For instance, in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, modifications to the phenyl-imidazole core have demonstrated significant impacts on inhibitory activity. nih.govnih.gov

Research has shown that introducing specific groups can drastically alter potency. For example, in a series of 2-phenyl-benzimidazole-4-carboxamide derivatives, the addition of a terminal 3-methyl-furanyl group resulted in the most robust PARP-1 inhibitory and anti-proliferation activity. nih.gov Similarly, another study on PARP-1 inhibitors found that incorporating strong electronegative groups, like a furan (B31954) ring or halogen atoms, into the side chain of benzimidazole (B57391) could enhance inhibitory activity. nih.gov

The position of substituents is also critical. In the context of α2-adrenoceptor agonists, the nature of the substituent and the chirality at the carbon bridge connecting a naphthalene (B1677914) ring (as a phenyl surrogate) and the imidazole ring play a vital role in maintaining potent activity and high selectivity. nih.gov Studies on imidazole derivatives targeting cancer cells revealed that the effect of substituents can be complex; electron-withdrawing halo substituents on the phenyl ring positively influenced the anticancer potency of some analogues, while for others, an electron-donating hydroxyl group increased activity. nih.gov

Table 1: Impact of Substituent Variation on Biological Efficacy of Phenyl-Imidazole Analogues This table is interactive. Click on the headers to sort the data.

| Scaffold | Substituent Variation | Position | Observed Effect | Target | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-benzimidazole-4-carboxamide | 3-methyl-furanyl group | Terminal | Most robust inhibitory and anti-proliferation activity | PARP-1 | nih.gov |

| 2-Phenyl-benzimidazole-4-carboxamide | Furan ring, Halogen atoms | Side chain | Improved inhibitory activity | PARP-1 | nih.gov |

| 4-(Naphthyl-ethyl)-1H-imidazole | Desmethyl, Methoxy | Carbon bridge | Retained greater α2/α1-selectivity | α-Adrenergic Receptors | nih.gov |

| Phenyl-imidazolethione | 4-Fluorophenyl | Phenyl ring | Reduced viability of prostate cancer cells | Cancer Cells | nih.gov |

| Phenyl-imidazolone | 4-Chlorophenyl | Phenyl ring | Reduced viability of breast cancer cells | Cancer Cells | nih.gov |

| S-alkylated phenyl-imidazole | Hydroxyl group (electron-donating) | Phenyl ring | Increased biological activity | Cancer Cells | nih.gov |

| S-alkylated phenyl-imidazole | Fluoro, Chloro (electron-withdrawing) | Phenyl ring | Weakened biological activity | Cancer Cells | nih.gov |

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the phenyl-imidazole class, several key pharmacophoric elements have been identified. The core structure, consisting of the imidazole ring linked to a phenyl group, is fundamental. drugbank.com The carboxamide or carboximidamide group at the 4-position of the imidazole is a critical interaction point, often acting as a hydrogen bond donor and acceptor.

In studies of benzimidazole derivatives as H1-antihistamine agents, a primary SAR analysis indicated that benzyl (B1604629) or benzylidinyl substitutions on the exo-nitrogen atom and at the C2 position of the benzimidazole were significant for activity. researchgate.net For PARP-1 inhibitors, molecular docking studies have revealed that the formation of hydrogen bonds between the carboxamide moiety and the enzyme's active site is essential for inhibitory activity. nih.gov This highlights the amide/imidamide group as a crucial pharmacophoric feature for this target. The phenyl ring itself often engages in hydrophobic or pi-stacking interactions within the target protein's binding pocket.

Rational Design Strategies for Enhanced Potency and Selectivity

Building upon SAR insights, rational design strategies are employed to create new analogues with improved therapeutic profiles. These strategies can be broadly categorized as scaffold-based, ligand-based, and computer-aided approaches.

Scaffold-based design involves modifying the central chemical framework to optimize interactions with the biological target. The 1H-benzo[d]imidazole-4-carboxamide and related imidazole carboxamide systems have served as versatile scaffolds for developing inhibitors for targets like PARP-1 and Indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov

A successful strategy involves "scaffold hopping," where the core structure is replaced by a bioisosteric equivalent to improve properties. For example, researchers designed novel PARP-1 inhibitors by replacing the common benzimidazole core with a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold. nih.gov This led to compounds with potent inhibitory activity, and in some cases, lower cytotoxicity toward normal cells compared to existing drugs. nih.gov Hit-to-lead optimization projects often involve extensive modifications around a central scaffold to enhance potency and improve physicochemical properties, as demonstrated in the development of agents against Leishmania donovani. unimelb.edu.au These design efforts underscore the importance of the core structure in defining the orientation and binding of the molecule within the target's active site. nih.govnih.gov

When the three-dimensional structure of the target is unknown, ligand-based design approaches are invaluable. These methods rely on the knowledge of molecules that are known to be active. By analyzing the common structural features and properties of a series of active ligands, new molecules with a higher probability of being active can be designed.

Systematic SAR studies are a fundamental component of ligand-based design. nih.gov For example, after identifying an initial hit compound, 4-Fluoro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-yl)benzamide, researchers synthesized an extensive set of analogues with key modifications to improve potency against Leishmania donovani. unimelb.edu.au This iterative process of synthesis and biological testing, guided by the structure of previously successful ligands, allows for the refinement of the pharmacophore model and the development of more effective compounds. unimelb.edu.au

Computational, or in silico, methods are powerful tools in modern drug design, accelerating the optimization process and reducing costs. Molecular docking is a key technique used to predict how a molecule (ligand) binds to the active site of a target protein. This was used to study 4-phenyl-imidazole derivatives as IDO inhibitors, guiding the synthesis of analogues that could exploit specific interactions within the active site. nih.gov

Docking studies on 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives helped to elucidate the binding mode with PARP-1, confirming the importance of hydrogen bond formation for inhibitory activity. nih.gov Beyond docking, in silico tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net The prediction of favorable toxicity and pharmacokinetic properties for novel PARP-1 inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold provided an early indication of their potential as drug candidates, justifying further investigation. nih.gov

Coordination Chemistry and Material Science Applications

Imidazole (B134444) Carboximidamide as Ligands for Metal Complexes

The ligating properties of 1-Phenyl-1H-imidazole-4-carboximidamide are derived from the nitrogen atoms in both the imidazole ring and the carboximidamide functional group. The imidazole moiety offers a well-established coordination site through its sp²-hybridized nitrogen atom (N-3), a common feature in a vast array of transition metal complexes. researchgate.net The carboximidamide group, which is structurally related to amidines, provides additional coordination sites through its imine and amine nitrogens, allowing for various binding modes such as monodentate, bidentate, or bridging.

Rational Design of N-Imidoylamidine Based Ligands

The design of ligands based on the N-imidoylamidine framework, which is present in this compound, is a strategic approach to creating polynuclear metal complexes with specific magnetic and electronic properties. Research on related N-imidoylamidine ligands has demonstrated their ability to act as versatile building blocks for constructing di- and polynuclear metal assemblies. researchgate.net These ligands can offer both bidentate and tridentate coordination pockets within a single molecule, facilitating the controlled assembly of complex architectures. researchgate.net

The phenyl group at the N-1 position of the imidazole ring in this compound can also play a crucial role in the rational design of its metal complexes. By modifying the substituents on this phenyl ring, it is possible to fine-tune the electronic properties and steric hindrance of the ligand, thereby influencing the geometry and reactivity of the resulting metal complex. researchgate.net This principle is fundamental in the development of catalysts and functional materials where precise control over the metal's coordination environment is paramount.

| Coordination Mode | Description | Potential Metal Ions | Resulting Structure |

|---|---|---|---|

| Monodentate (Imidazole N-3) | Coordination through the N-3 atom of the imidazole ring. | Cu(II), Zn(II), Co(II) | Simple mononuclear complexes |

| Bidentate (Amidine N,N') | Chelation through the two nitrogen atoms of the carboximidamide group. | Pd(II), Pt(II), Rh(I) | Stable five-membered chelate rings |

| Bridging (Imidazole N-3 and Amidine N) | Linking two or more metal centers. | Ag(I), Cu(I), Mn(II) | Coordination polymers or polynuclear clusters |

Metal-Organic Frameworks (MOFs) Incorporating Imidazole Units

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of imidazole-based ligands is a widely explored strategy for the synthesis of novel MOFs with diverse topologies and functionalities. nih.govnasa.gov Ligands containing imidazole rings are valued for their rigidity, thermal stability, and the directional nature of their coordination, which allows for the predictable assembly of robust frameworks. researchgate.net

While there are no specific reports on MOFs constructed from this compound, its structural features make it a highly promising candidate for a bifunctional linker. The imidazole nitrogen can coordinate to one metal center, while the carboximidamide group can bind to another, potentially leading to the formation of high-dimensional, porous frameworks. The phenyl group can further influence the pore environment and dimensionality of the resulting MOF through steric effects or by participating in π-π stacking interactions. acs.org The synthesis of MOFs using imidazole-4,5-dicarboxylic acid, a related analogue, has been shown to result in diverse structures, from one-dimensional chains to three-dimensional frameworks, highlighting the potential of the imidazole-4-substituted scaffold in MOF construction. researchgate.netacs.org

| Property | Description | Potential Application |

|---|---|---|

| High Porosity | Large internal surface area and pore volume. | Gas storage and separation |

| Catalytic Activity | Presence of accessible and active metal sites. | Heterogeneous catalysis |

| Luminescence | Emission of light upon excitation, often influenced by the metal and ligand. | Chemical sensing and bio-imaging |

| Proton Conductivity | Facilitated transport of protons through the framework. acs.org | Fuel cell membranes |

Supramolecular Chemistry and Self-Assembly

The supramolecular chemistry of this compound is expected to be governed by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions. The imidazole ring itself is a versatile component in supramolecular chemistry, capable of acting as both a hydrogen bond donor (N-H) and acceptor (N). nasa.gov The carboximidamide group also presents multiple sites for hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.